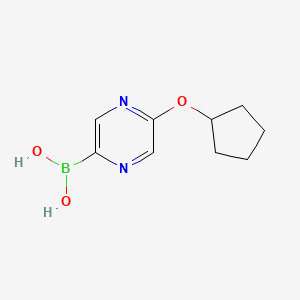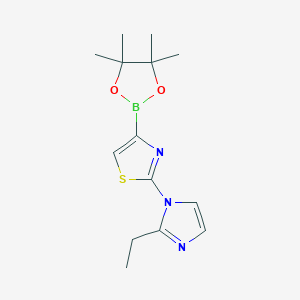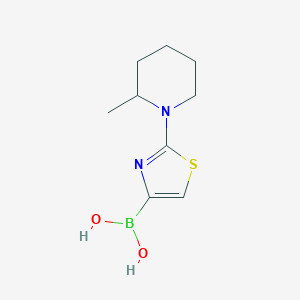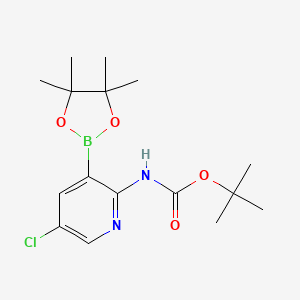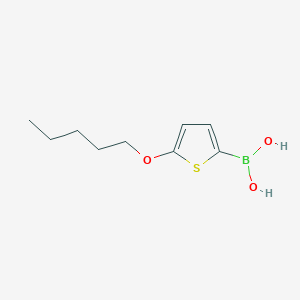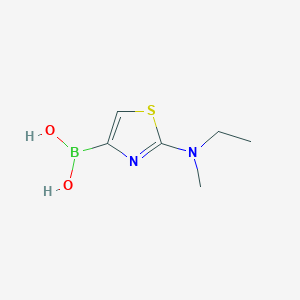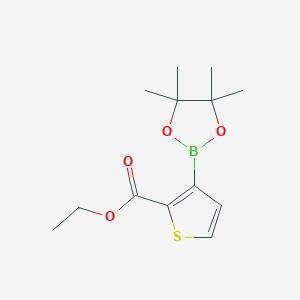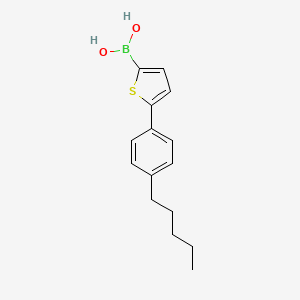
5-(4-Pentylphenyl)thiophene-2-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Pentylphenyl)thiophene-2-boronic acid (5-PPT-2-BA) is an important organic compound used in a variety of scientific research applications. It is a boronic acid derivative of 5-(4-pentylphenyl)thiophene, a five-membered heterocyclic aromatic ring containing sulfur and phenyl groups. 5-PPT-2-BA is a versatile compound that has been used in a range of scientific and medical research applications, from drug design to advanced materials science.
Wissenschaftliche Forschungsanwendungen
5-(4-Pentylphenyl)thiophene-2-boronic acid has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of organometallic complexes, as a catalyst in organic reactions, and as a building block in the synthesis of organic materials. In addition, this compound has been used in the design of drugs and drug delivery systems, and in the development of sensors and imaging agents.
Wirkmechanismus
The mechanism of action of 5-(4-Pentylphenyl)thiophene-2-boronic acid is not well understood. However, it is believed that the boronate group of this compound can form strong hydrogen bonds with other molecules, allowing it to bind to specific sites in biological systems. This binding can induce a variety of biochemical and physiological effects, which depend on the specific target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific target molecule. However, it has been shown to affect a variety of biological processes, including cell proliferation, apoptosis, and DNA repair. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(4-Pentylphenyl)thiophene-2-boronic acid in lab experiments is its high solubility in a variety of organic solvents. This makes it easy to work with and allows for precise control of the reaction conditions. In addition, this compound is relatively stable and has a long shelf life. However, this compound is not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
5-(4-Pentylphenyl)thiophene-2-boronic acid has a wide range of potential applications in scientific research. In the future, it could be used to develop new drugs, drug delivery systems, and imaging agents. In addition, it could be used in the development of advanced materials and in the synthesis of new organometallic complexes. Finally, this compound could be used to study the mechanism of action of other compounds and to design new compounds with specific biological activities.
Synthesemethoden
5-(4-Pentylphenyl)thiophene-2-boronic acid can be synthesized from commercially available 5-(4-pentylphenyl)thiophene (5-PPT) and 2-bromobenzeneboronic acid (2-BB). The synthesis involves a three-step reaction sequence, which starts with the formation of the boronate ester of 5-PPT. This is followed by the deprotonation of the ester with a base, and finally, the reaction of the boronate anion with 2-BB. The overall reaction scheme is shown in Figure 1.

Figure 1: Synthesis of this compound from 5-PPT and 2-BB.
Eigenschaften
IUPAC Name |
[5-(4-pentylphenyl)thiophen-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO2S/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-11-15(19-14)16(17)18/h6-11,17-18H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJVYGXDYDTHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=C(C=C2)CCCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


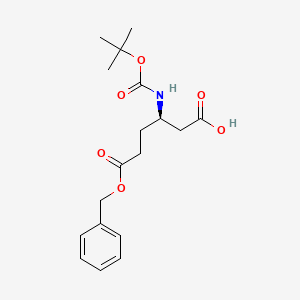
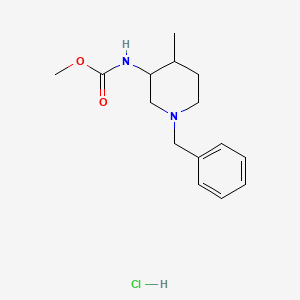
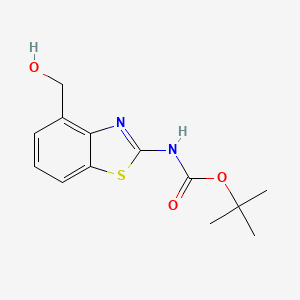
![4-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416279.png)
![2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416280.png)
![3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416296.png)
